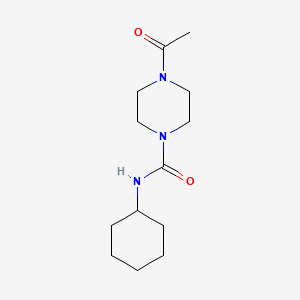
delapril hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and congestive heart failure. It is a prodrug that is metabolized into two active metabolites, 5-hydroxy delapril diacid and delapril diacid, which inhibit the ACE enzyme, thereby preventing the conversion of angiotensin I to angiotensin II .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of a compound of formula (II) with a compound of formula (III) in an organic solvent. The reaction conditions typically include controlled temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as differential scanning calorimetry (DSC), thermogravimetry (TG), and X-ray powder diffraction (XRPD) are employed to characterize and ensure the quality of the raw materials .
Analyse Des Réactions Chimiques
Types of Reactions: Delapril hydrochloride undergoes various chemical reactions, including hydrolysis and esterification.
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions under acidic or basic conditions to break down the compound into its active metabolites.
Esterification: Utilizes alcohols and acids under controlled temperature and pH to form esters.
Major Products Formed: The primary products formed from these reactions are 5-hydroxy delapril diacid and delapril diacid, which are the active metabolites responsible for the therapeutic effects of this compound .
Applications De Recherche Scientifique
Delapril hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of ACE inhibition and the synthesis of related compounds.
Biology: Investigated for its effects on the renin-angiotensin-aldosterone system (RAAS) and its role in regulating blood pressure and fluid balance.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. Research focuses on its efficacy, safety, and potential side effects.
Industry: Utilized in the development of combination therapies with other antihypertensive agents to enhance therapeutic outcomes
Mécanisme D'action
Delapril hydrochloride is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced vasoconstriction, and decreased aldosterone secretion, resulting in lower blood pressure and increased excretion of sodium and water .
Comparaison Avec Des Composés Similaires
- Enalapril
- Lisinopril
- Ramipril
- Perindopril
Comparison: Delapril hydrochloride is unique in its dual active metabolites, which provide a sustained antihypertensive effect. Compared to other ACE inhibitors like enalapril and lisinopril, this compound has a distinct metabolic pathway and pharmacokinetic profile, which may offer advantages in specific patient populations .
Propriétés
Numéro CAS |
108428-40-6 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
0 |
Synonymes |
Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-, monohydrochloride, (R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



